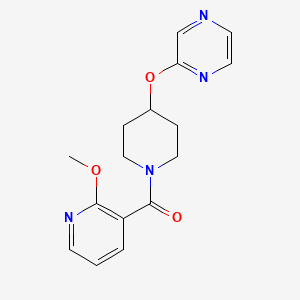
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: . This compound features a methoxy group attached to a pyridine ring, which is further connected to a piperidine ring substituted with a pyrazin-2-yloxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common synthetic route includes the following steps:
Formation of 2-Methoxypyridine-3-carboxylic acid: : This can be achieved by reacting pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst.
Preparation of 4-(Pyrazin-2-yloxy)piperidine: : This involves the reaction of piperidine with pyrazin-2-ol under suitable reaction conditions, such as heating in the presence of a base.
Coupling Reaction: : The final step involves the coupling of the 2-Methoxypyridine-3-carboxylic acid with 4-(Pyrazin-2-yloxy)piperidine using a coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The reaction conditions would be optimized to maximize yield and minimize by-products, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at various positions on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Substitution reactions typically require nucleophiles or electrophiles, depending on the type of substitution (nucleophilic or electrophilic).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
科学的研究の応用
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: : Use in the development of new materials or chemical processes.
作用機序
The mechanism by which (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
類似化合物との比較
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other similar compounds, such as (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone . While both compounds share structural similarities, This compound is unique in its methoxy group and specific substitution pattern, which may confer distinct biological or chemical properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-15-13(3-2-6-19-15)16(21)20-9-4-12(5-10-20)23-14-11-17-7-8-18-14/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBCTMWMBFTIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)
![Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2800895.png)
![ethyl 2-[6-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2800896.png)
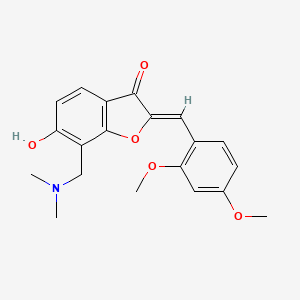
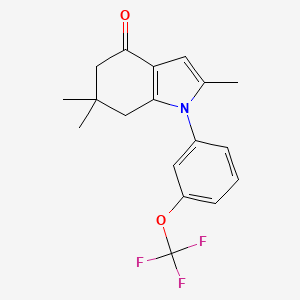
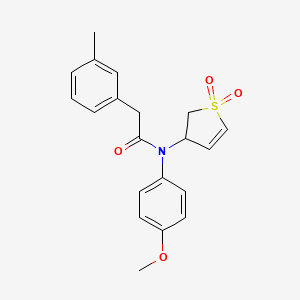
![3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2800904.png)
![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)
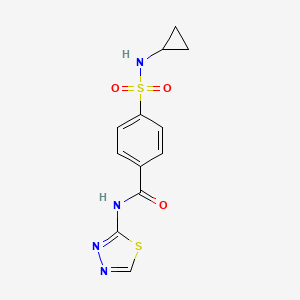

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)
![2-{1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2800910.png)
![4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide](/img/structure/B2800912.png)
![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)
